(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound belonging to the class of furopyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole typically involves the condensation of specific precursors under controlled conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- (3aR,6aS)-2-Phenyloctahydropyrrolo[3,4-c]pyrrole
- (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride
Uniqueness
(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its fused ring system and functional groups make it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-7-3-9-4-8(7,2)6-10-5-7/h9H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
CSLIDOLMRRXRSF-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@]12CNC[C@]1(COC2)C |
Canonical SMILES |
CC12CNCC1(COC2)C |
Origin of Product |
United States |
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